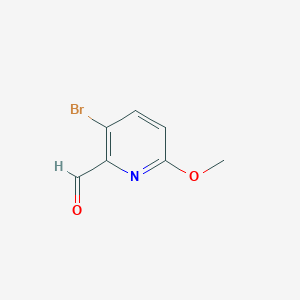

2-苄氧基-5-溴吡啶

概述

描述

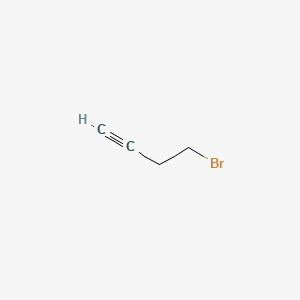

2-Benzyloxy-5-bromopyridine is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar brominated pyridine derivatives and their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . Additionally, a series of substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds have been synthesized from 5-bromo-2-aminopyridine with different substituted benzaldehydes, showcasing the versatility of bromopyridines in synthesis .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been optimized and investigated using various computational methods. For example, the structure of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine was optimized using the DFT/B3LYP method with different basis sets, and the most stable structure was predicted . Similarly, the structure of 2-Benzylpyridine was determined by density functional theory, confirming the presence of functional groups in the molecule .

Chemical Reactions Analysis

The reactivity of bromopyridine derivatives is highlighted in several papers. The reaction of O-benzylidene sugars with N-bromosuccinimide, for instance, leads to the synthesis of 2'-deoxyuridine and its selectively substituted derivatives . This demonstrates the potential of bromopyridine derivatives to participate in various chemical reactions, leading to the formation of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives have been extensively studied. Spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR have been employed to investigate the vibrational characteristics of these molecules . Computational studies, including HOMO-LUMO and NBO analysis, have been used to interpret nonlinear optical and thermodynamic properties, as well as to analyze the stability of the molecules arising from hyper-conjugative interactions and charge delocalization . The antimicrobial properties of some bromopyridine derivatives have also been reported, indicating their potential application in the development of new antimicrobial agents .

科学研究应用

晶体结构分析

- 2-氨基-5-溴吡啶-苯甲酸相互作用:Hemamalini 和 Fun (2010 年) 的一项研究表明,2-氨基-5-溴吡啶与相邻苯甲酸分子的羧基相互作用,形成二维网络。这种相互作用对于理解晶体结构和氢键模式至关重要(Hemamalini 和 Fun,2010 年)。

哌嗪的合成

- 对映体纯哌啶的合成:Micouin 等人 (1994 年) 使用 2-溴吡啶衍生物合成对映体纯哌啶,突出了其在不对称合成和药物应用中的作用(Micouin 等人,1994 年)。

药物发现中间体

- 药物发现中的中间体合成:Li 等人 (2012 年) 使用 5-溴吡啶-2-胺合成了标题化合物,强调了其作为药物发现和开发中中间体的作用(Li 等人,2012 年)。

尿嘧啶和次黄嘌呤的生物学性质

- N-芳基尿嘧啶和次黄嘌呤的合成:Maruyama 等人 (1999 年) 报道了使用 2-溴吡啶合成尿嘧啶和次黄嘌呤,有助于理解它们的生物学性质(Maruyama 等人,1999 年)。

化学反应研究

- 手性胺的α-吡啶化:Clayden 和 Hennecke (2008 年) 的一项研究展示了溴吡啶在与尿素的钯催化偶联中的应用,这对于化学合成和反应研究具有重要意义(Clayden 和 Hennecke,2008 年)。

格氏反应

- 在格氏反应中的应用:Proost 和 Wibaut (1940 年) 在格氏反应中使用了 2-溴吡啶,展示了其在形成吡啶基溴化镁及其衍生物中的作用(Proost 和 Wibaut,1940 年)。

抗菌活性

- 合成和评估抗菌活性:Senbagam 等人 (2016 年) 合成了源自 5-溴-2-氨基吡啶的化合物并评估了它们的抗菌活性,表明溴吡啶衍生物在抗菌研究中的重要性(Senbagam 等人,2016 年)。

安全和危害

属性

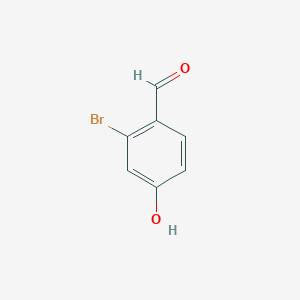

IUPAC Name |

5-bromo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKTVNFZAFTUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455522 | |

| Record name | 2-Benzyloxy-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83664-33-9 | |

| Record name | 2-Benzyloxy-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)